molecular formula C39H62O12 B1259980 リリオプシド B CAS No. 87425-34-1

リリオプシド B

カタログ番号: B1259980
CAS番号: 87425-34-1
分子量: 722.9 g/mol
InChIキー: RMIQIULKBBCLIL-DNXQYXDUSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Liriopesides B (LPB) is a natural product isolated from the tuber of Liriope platyphylla . It is a steroidal saponin and has exhibited antitumor activity in several types of cancer .


Synthesis Analysis

Liriopesides B is a natural product isolated from the tuber of Liriope platyphylla . The exact synthesis process is not mentioned in the available resources.


Molecular Structure Analysis

Liriopesides B has a molecular weight of 722.91 . Its IUPAC name is (1beta,3beta,25S)-3-[(6-deoxy-alpha-L-mannopyranosyl)oxy]spirost-5-en-1-yl 6-deoxy-beta-D-galactopyranoside . It contains a total of 120 bonds, including 58 non-H bonds, 1 multiple bond, 4 rotatable bonds, 1 double bond, and various ring structures .


Chemical Reactions Analysis

Liriopesides B has been found to reduce proliferation, induce apoptosis, and cause cell cycle arrest in non-small cell lung cancer cells . It decreases cell viability and proliferation of H460 and H1975 cells in a dose-dependent manner .


Physical and Chemical Properties Analysis

Liriopesides B has a molecular weight of 722.91 . It is a solid at room temperature .

科学的研究の応用

腫瘍学

腫瘍学において、リリオプシド B は抗がん剤として有望視されています。 研究によると、this compound は非小細胞肺がん (NSCLC) 細胞においてアポトーシスと細胞周期停止を誘導することが示されています This compound は、用量依存的に細胞の生存率と増殖を低下させ、処理した細胞におけるオートファジーを増加させることが観察されています さらに、this compound はプログラム細胞死リガンド 1 の発現を有意に減少させ、これは NSCLC の臨床治療のための新しい戦略となる可能性があります .

薬理学

This compound の薬理学的応用は、その抗がん特性と密接に関連しています。 This compound は、転移関連行動を阻害し、細胞周期停止を引き起こし、アポトーシスを誘導する能力があるため、卵巣がんに対する候補薬として研究されています 。 これらの知見は、this compound を抗腫瘍能力を持つ薬理学的薬剤として開発できる可能性を示唆しています。

免疫学

免疫学の分野では、this compound がプログラム細胞死リガンド 1 の発現に与える影響が特に注目されています。 この分子は、免疫系のがんに対する闘争能力において重要な役割を果たしており、this compound がその発現を低下させる能力は、新しい免疫療法戦略につながる可能性があります .

皮膚科学

This compound は、卵巣がんに関連する A2780 細胞の浸潤と走化性運動能力を阻害する効果を示しました 。 これは直接的には皮膚科学に関係ありませんが、作用機序は皮膚がん研究に関連する可能性があります。

消化器病学

This compound は、伝統的な漢方薬植物から得られるさまざまな化合物の抗がん活性を比較した研究で確認されています 。 これらの研究におけるthis compound の存在は、消化器系の癌治療における潜在的な役割を示唆しています。

作用機序

Target of Action

Liriopesides B (LPB) is a natural product isolated from the tuber of Liriope platyphylla . It has exhibited antitumor activity in several types of cancer . The primary targets of LPB are non-small cell lung cancer (NSCLC) cells and A2780 human ovarian cancer cells .

Mode of Action

LPB interacts with its targets by reducing proliferation, inducing apoptosis, and causing cell cycle arrest . It decreases cell viability and proliferation of H460 and H1975 cells in a dose-dependent manner . LPB significantly induces apoptosis of NSCLC cells, along with changes in the expression of apoptosis-associated proteins . It increases Bax, caspase-3, and caspase-8 expression, and decreases Bcl-2 and Bcl-xl expression . LPB inhibits the progression of the cell cycle from the G1 to the S phase .

Biochemical Pathways

LPB affects the apoptosis pathway and the cell cycle progression pathway . It increases the expression of Bax, caspase-3, and caspase-8, which are pro-apoptotic proteins, and decreases the expression of Bcl-2 and Bcl-xl, which are anti-apoptotic proteins . This leads to the induction of apoptosis in NSCLC cells . LPB also inhibits the progression of the cell cycle from the G1 to the S phase, causing cell cycle arrest .

Result of Action

The result of LPB’s action is the reduction of proliferation and the induction of apoptosis and cell cycle arrest in cancer cells . This leads to decreased cell viability and proliferation, and increased cell death . The expression of programmed death-ligand 1 is significantly decreased by LPB .

Action Environment

The action environment of LPB is within the cellular environment of cancer cells

Safety and Hazards

The safety data sheet for Liriopesides B suggests that it is not classified under physical, health, or environmental hazards . In case of contact with eyes or skin, it is recommended to flush with plenty of water . If ingested or inhaled, immediate medical attention is required .

生化学分析

Biochemical Properties

Liriopesides B plays a crucial role in biochemical reactions, particularly in the context of cancer treatment. It interacts with several enzymes, proteins, and other biomolecules. Notably, Liriopesides B has been shown to induce apoptosis and cell cycle arrest in non-small cell lung cancer cells. It interacts with apoptosis-associated proteins such as Bax, caspase-3, and caspase-8, increasing their expression, while decreasing the expression of anti-apoptotic proteins like Bcl-2 and Bcl-xl . Additionally, Liriopesides B inhibits the progression of the cell cycle from the G1 to the S phase, further contributing to its antitumor effects .

Cellular Effects

Liriopesides B has profound effects on various types of cells and cellular processes. In non-small cell lung cancer cells, it reduces cell proliferation and induces apoptosis. This compound also increases autophagy and causes cell cycle arrest at the G1/S phase . Furthermore, Liriopesides B downregulates the expression of programmed death-ligand 1 (PD-L1) at both the transcriptional and translational levels . These cellular effects highlight the potential of Liriopesides B as a therapeutic agent in cancer treatment.

Molecular Mechanism

The molecular mechanism of Liriopesides B involves several key interactions at the molecular level. It initiates the mitochondrial apoptosis pathway in cancer cells, as evidenced by changes in the mitochondrial membrane potential . Liriopesides B binds to and modulates the expression of various apoptosis-associated proteins, leading to the activation of caspases and the induction of apoptosis . Additionally, it inhibits the progression of the cell cycle by affecting the expression of cell cycle regulatory proteins . These molecular interactions underline the compound’s ability to exert its antitumor effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Liriopesides B have been observed to change over time. Studies have shown that Liriopesides B induces apoptosis and cell cycle arrest in a time-dependent manner, with significant effects observed after 24, 48, and 72 hours of treatment . The stability and degradation of Liriopesides B in laboratory conditions have not been extensively studied, but its long-term effects on cellular function have been noted, particularly in the context of cancer cell proliferation and apoptosis .

Dosage Effects in Animal Models

The effects of Liriopesides B vary with different dosages in animal models. In studies involving non-small cell lung cancer, Liriopesides B has been shown to decrease cell viability and proliferation in a dose-dependent manner . Higher doses of Liriopesides B result in increased apoptosis and cell cycle arrest, while lower doses have a less pronounced effect

Metabolic Pathways

Liriopesides B is involved in several metabolic pathways, particularly those related to apoptosis and cell cycle regulation. It interacts with enzymes and cofactors that modulate the expression of apoptosis-associated proteins and cell cycle regulatory proteins . These interactions affect metabolic flux and metabolite levels, contributing to the compound’s antitumor effects .

Transport and Distribution

It is likely that Liriopesides B interacts with transporters and binding proteins that facilitate its localization and accumulation in specific cellular compartments

Subcellular Localization

Liriopesides B is localized in various subcellular compartments, where it exerts its activity and function. It is likely that Liriopesides B is directed to specific organelles through targeting signals or post-translational modifications . The subcellular localization of Liriopesides B is crucial for its ability to induce apoptosis and cell cycle arrest, as these processes are often compartmentalized within the cell .

特性

{ "Design of the Synthesis Pathway": "The synthesis pathway of Liriopesides B involves the coupling of a glucose moiety with a steroidal aglycone. This can be achieved through the use of protecting groups and selective reactions to ensure the desired stereochemistry and regiochemistry.", "Starting Materials": [ "Diosgenin", "Glucose", "Protecting groups (e.g. TBDMS, Ac, TMS)", "Reagents for selective reactions (e.g. DCC, DMAP, TBAF)" ], "Reaction": [ "Protect the hydroxyl groups of diosgenin and glucose using appropriate protecting groups", "Couple the protected diosgenin and glucose using a selective reaction (e.g. DCC coupling)", "Remove the protecting groups to obtain the final product, Liriopesides B" ] }

CAS番号

87425-34-1

分子式

C39H62O12

分子量

722.9 g/mol

IUPAC名

(2S,3R,4R,5R,6R)-2-methyl-6-[(4S,5'S,6R,7S,8R,9S,13R,14R,16R)-5',7,9,13-tetramethyl-14-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-16-yl]oxyoxane-3,4,5-triol

InChI

InChI=1S/C39H62O12/c1-17-9-12-39(46-16-17)18(2)28-26(51-39)15-25-23-8-7-21-13-22(49-35-33(44)31(42)29(40)19(3)47-35)14-27(38(21,6)24(23)10-11-37(25,28)5)50-36-34(45)32(43)30(41)20(4)48-36/h7,17-20,22-36,40-45H,8-16H2,1-6H3/t17-,18-,19-,20+,22+,23?,24?,25?,26-,27+,28-,29-,30-,31+,32-,33+,34+,35-,36-,37-,38-,39+/m0/s1

InChIキー

RMIQIULKBBCLIL-DNXQYXDUSA-N

異性体SMILES

C[C@H]1CC[C@@]2([C@H]([C@H]3[C@@H](O2)CC4[C@@]3(CCC5C4CC=C6[C@@]5([C@@H](C[C@@H](C6)O[C@H]7[C@@H]([C@@H]([C@H]([C@@H](O7)C)O)O)O)O[C@H]8[C@@H]([C@H]([C@H]([C@H](O8)C)O)O)O)C)C)C)OC1

SMILES

CC1CCC2(C(C3C(O2)CC4C3(CCC5C4CC=C6C5(C(CC(C6)OC7C(C(C(C(O7)C)O)O)O)OC8C(C(C(C(O8)C)O)O)O)C)C)C)OC1

正規SMILES

CC1CCC2(C(C3C(O2)CC4C3(CCC5C4CC=C6C5(C(CC(C6)OC7C(C(C(C(O7)C)O)O)O)OC8C(C(C(C(O8)C)O)O)O)C)C)C)OC1

ピクトグラム

Irritant

同義語

liriopesides B

製品の起源

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Liriopesides B
Reactant of Route 2
Liriopesides B
Reactant of Route 3
Liriopesides B
Reactant of Route 4
Liriopesides B
Reactant of Route 5
Liriopesides B
Reactant of Route 6
Liriopesides B
Customer
Q & A

Q1: What is the mechanism of action of Liriopesides B in exhibiting anti-cancer activity?

A1: While the precise mechanism of action remains under investigation, research suggests that Liriopesides B exerts its anti-cancer effects through multiple pathways. Studies have shown that it can:

  • Inhibit metastasis: Liriopesides B effectively inhibits the invasion and chemotactic movement of A2780 human ovarian cancer cells. [] This suggests interference with processes involved in cancer cell migration and spread.
  • Induce apoptosis: Liriopesides B treatment leads to apoptosis, or programmed cell death, in A2780 cells. [, ] This is supported by observations of characteristic apoptotic changes like cell shrinkage and DNA fragmentation.
  • Cause cell cycle arrest: The compound induces cell cycle arrest at the G1 phase in A2780 cells. [] This blockage prevents cells from progressing through the cell cycle and undergoing uncontrolled proliferation.
  • Modulate gene expression: Liriopesides B has been shown to upregulate the expression of genes associated with cell adhesion (E-CADHERIN) and cell cycle regulation (p21 and p27), while downregulating the expression of the anti-apoptotic gene BCL-2. [] These changes in gene expression likely contribute to the observed anti-cancer effects.

Q2: Which cancer types have shown sensitivity to Liriopesides B in preclinical studies?

A2: In vitro and in vivo studies have demonstrated the anti-cancer potential of Liriopesides B against several cancer types:

  • Ovarian Cancer: Liriopesides B shows promising results against A2780 human ovarian cancer cells. [, ]
  • Non-small Cell Lung Cancer (NSCLC): Liriopesides B effectively reduces proliferation and induces apoptosis in NSCLC cell lines, showing its potential therapeutic value for this aggressive cancer type. []
  • Pancreatic Cancer: Research suggests a synergistic effect when Liriopesides B is combined with gemcitabine, a standard chemotherapy drug, in treating pancreatic cancer. []

Q3: What is the structural characterization of Liriopesides B?

A3: While the provided research excerpts do not provide the full spectroscopic data for Liriopesides B, they mention it being a steroidal saponin. [, ] Steroidal saponins are a class of chemical compounds that are characterized by a steroid backbone attached to one or more sugar molecules. Further research into databases or chemical literature would be needed to obtain the complete structural characterization, including molecular formula, weight, and detailed spectroscopic information.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。